An In-Depth Technical Guide to the Mechanism of Action of NS19504 on BK Channels
An In-Depth Technical Guide to the Mechanism of Action of NS19504 on BK Channels
NS19504, or 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a small-molecule positive modulator of the large-conductance Ca2+-activated potassium channels, commonly known as BK channels (also KCa1.1 or MaxiK)[1][2][3]. These channels are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization, playing a critical role in regulating neuronal excitability and smooth muscle tone by providing a negative feedback mechanism[3][4]. NS19504 enhances channel activity, making it a valuable tool for research and a potential therapeutic agent for conditions like bladder overactivity[1][4][5].
Core Mechanism of Action
The primary mechanism of action of NS19504 is to potentiate the opening of BK channels, making them more likely to open at a given membrane potential and intracellular Ca2+ concentration. This is achieved by shifting the voltage-dependence of channel activation to more negative potentials[6]. In essence, NS19504 reduces the amount of depolarization required to open the channel[3][7].
Key effects of NS19504 on BK channel function include:
-
Leftward Shift in the Voltage-Activation Curve: The most prominent effect of NS19504 is a significant negative shift in the voltage-activation relationship. At a concentration of 10 µM, NS19504 shifts the voltage activation curve by approximately -60 mV[1][3][5][8]. This means the channel can be activated at much lower levels of membrane depolarization than would be required in the absence of the compound.
-
Increased Current Amplitude: By increasing the channel's open probability, NS19504 leads to a concentration-dependent increase in whole-cell BK currents[2][3][9].
-
Ca2+ Sensitivity Modulation: While the primary effect is on voltage sensing, the potentiation by NS19504 is synergistic with the effects of intracellular Ca2+. The compound makes the channel more sensitive to voltage, which in turn enhances its response to calcium.
The binding site for NS19504 has not been definitively elucidated in the reviewed literature, but its action as a positive modulator suggests an allosteric mechanism that stabilizes the open conformation of the channel.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters describing the effects of NS19504 on BK channels, as determined by electrophysiological studies.
Table 1: Potency and Efficacy of NS19504
| Parameter | Value | Cell Type / Preparation | Method | Source |
| EC50 | 11.0 ± 1.4 µM | HEK293 cells expressing hBK | Tl+ Flux Assay | [1][2][3][8][9] |
Table 2: Effect of NS19504 on Whole-Cell BK Currents
Studies performed on freshly isolated guinea pig bladder smooth muscle cells.
| NS19504 Concentration | Current Increase (% of Control) | Source |
| 0.32 µM | 127 ± 7% | [2][3] |
| 1.0 µM | 194 ± 16% | [3][9] |
| 3.2 µM | 258 ± 24% | [3] |
| 10 µM | 561 ± 114% | [3][9] |
Table 3: Effect of NS19504 on Voltage-Dependent Activation
Data from inside-out patch-clamp recordings on HEK293 cells expressing hBK at 0.3 µM intracellular Ca2+.
| Parameter | Control | 10 µM NS19504 | Change | Source |
| V1/2 (Half-activation voltage) | ~ +120 mV | ~ +60 mV | ~ -60 mV | [3][7] |
| Activation Threshold | ~ +40 mV | ~ 0 mV | ~ -40 mV | [3][7] |
Experimental Protocols
The characterization of NS19504's effects on BK channels relies heavily on patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Protocol (for native cells)
This technique is used to measure the collective current from all BK channels on the membrane of a single cell, such as a guinea pig bladder smooth muscle cell.
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from guinea pig urinary bladder tissue.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing a known concentration of free Ca2+ (e.g., 300 nM) buffered with EGTA, and potassium as the primary cation (e.g., K-gluconate).
-
Giga-seal Formation: The pipette is pressed against a cell, and suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, allowing electrical and diffusional access to the cell's interior.
-
Voltage Protocol: The cell is held at a negative potential (e.g., -50 mV). Voltage ramps (e.g., from -100 mV to +50 mV over 200 ms) are applied to elicit voltage-dependent outward currents.
-
Data Acquisition: Currents are recorded before (control), during, and after the application of various concentrations of NS19504 to the external bath solution. The effect is often confirmed by applying a specific BK channel blocker like paxilline or iberiotoxin at the end of the experiment[1][3][6].
Inside-Out Patch-Clamp Protocol (for heterologous expression systems)
This configuration allows for precise control of the intracellular environment, particularly the Ca2+ concentration applied to the inner surface of the membrane.
-
Cell Culture: A cell line (e.g., HEK293) is stably transfected to express the human BK channel α-subunit (hSlo1).
-
Giga-seal Formation: As in the whole-cell technique, a giga-seal is formed.
-
Patch Excision: After forming the seal, the pipette is gently pulled away from the cell, excising the membrane patch so that the intracellular surface is now facing the external bath solution.
-
Solution Exchange: The bath solution, which mimics the intracellular environment, can be rapidly exchanged. This allows for the application of NS19504 and precise concentrations of free Ca2+ directly to the channels.
-
Voltage Protocol: The patch is held at a negative potential (e.g., -90 mV). A series of depolarizing voltage steps (e.g., from -120 mV to +120 mV for 50 ms) are applied to activate the channels. Tail currents are then measured upon repolarization to a very negative potential (e.g., -120 mV) to determine the extent of channel opening at each voltage step[3].
-
Data Analysis: The magnitude of the tail currents is plotted against the preceding step potential to generate a voltage-activation curve. These curves are fitted with a Boltzmann function to determine the V1/2 (the voltage at which the channels are half-maximally activated)[3][7].
Visualizations
Conceptual Mechanism of Action
The following diagram illustrates the allosteric modulation of the BK channel by NS19504, leading to an enhanced response to physiological stimuli.
Caption: Conceptual model of NS19504 action on BK channel gating.
Experimental Workflow: Inside-Out Patch-Clamp
This diagram outlines the key steps for determining the effect of NS19504 on the voltage-activation relationship of BK channels.
References
- 1. NS19504: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. NS19504: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NS19504 | Potassium Channel | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
